molecular formula C5H10ClNO B12310678 rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride, cis

rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride, cis

Numéro de catalogue: B12310678
Poids moléculaire: 135.59 g/mol
Clé InChI: AFVLYMRKZXKNOH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride, cis is a bicyclic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of an oxirane (epoxide) ring fused to a piperidine ring, forming a bicyclic system. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride, cis typically involves the following steps:

    Formation of the bicyclic core: The initial step involves the formation of the bicyclic core structure through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as an amino alcohol, with an epoxide under basic conditions.

    Hydrochloride salt formation: The resulting bicyclic compound is then treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes:

    Optimization of reaction conditions: Parameters such as temperature, solvent, and reaction time are optimized to maximize yield and minimize by-products.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure hydrochloride salt.

Analyse Des Réactions Chimiques

Types of Reactions

rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride, cis can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Applications De Recherche Scientifique

rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride, cis has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mécanisme D'action

The mechanism of action of rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride, cis involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

    rac-(1R,5R)-2-azabicyclo[3.2.0]heptane hydrochloride, cis: A similar compound with a different functional group, which may exhibit different chemical and biological properties.

    rac-(1R,5S)-3-oxa-6-azabicyclo[3.2.0]heptane hydrochloride: Another similar compound with a different stereochemistry, which may affect its reactivity and biological activity.

Uniqueness

rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride, cis is unique due to its specific stereochemistry and the presence of both an oxirane ring and a piperidine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.

Propriétés

Formule moléculaire

C5H10ClNO

Poids moléculaire

135.59 g/mol

Nom IUPAC

2-oxa-6-azabicyclo[3.2.0]heptane;hydrochloride

InChI

InChI=1S/C5H9NO.ClH/c1-2-7-5-3-6-4(1)5;/h4-6H,1-3H2;1H

Clé InChI

AFVLYMRKZXKNOH-UHFFFAOYSA-N

SMILES canonique

C1COC2C1NC2.Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.